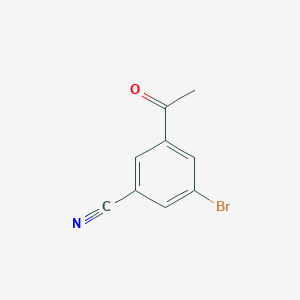

3-Acetyl-5-bromobenzonitrile

Description

3-Acetyl-5-bromo-2-hydroxybenzonitrile (CAS No. 1289080-94-9) is a substituted benzonitrile derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol . Its structure features:

- A nitrile group (-C≡N) at position 1.

- A bromine atom at position 5.

- A hydroxyl group (-OH) at position 2.

- An acetyl group (-COCH₃) at position 3.

This compound is synthesized via bromination and acetylation reactions, often using solvents like acetonitrile or dichloromethane under controlled conditions .

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

3-acetyl-5-bromobenzonitrile |

InChI |

InChI=1S/C9H6BrNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |

InChI Key |

LTKOSHDDVOYBBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromobenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-acetylbenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-acetyl-5-bromobenzonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Acetyl-5-bromobenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products:

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 3-acetyl-5-bromobenzoic acid.

Reduction: Formation of 3-acetyl-5-bromoaniline.

Scientific Research Applications

Chemistry: 3-Acetyl-5-bromobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of novel drugs with potential therapeutic applications.

Industry: In the chemical industry, 3-acetyl-5-bromobenzonitrile is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-acetyl-5-bromobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a desired pharmacological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Substituent Variations and Their Impacts

The biological and chemical properties of benzonitrile derivatives are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of 3-acetyl-5-bromo-2-hydroxybenzonitrile with analogous compounds:

Table 1: Comparison of 3-Acetyl-5-bromo-2-hydroxybenzonitrile with Similar Compounds

Structural and Functional Insights

Substituent Position :

- The hydroxyl group at position 2 in the target compound distinguishes it from analogs like 3-bromo-5-(trifluoromethyl)benzonitrile, enabling hydrogen bonding and improving solubility in polar solvents .

- Acetyl vs. Trifluoromethyl : The acetyl group (electron-withdrawing) at position 3 in the target compound contrasts with the trifluoromethyl group (stronger electron-withdrawing effect) in 3-bromo-5-(trifluoromethyl)benzonitrile. This difference impacts electronic density on the aromatic ring, altering reactivity in nucleophilic substitution or coupling reactions .

Halogen Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine (e.g., in 3-(bromomethyl)-5-chlorobenzonitrile) make it a better leaving group in substitution reactions .

Hydrogen Bonding and Bioactivity: The hydroxyl group in the target compound provides hydrogen-bonding capability, which is absent in non-hydroxylated analogs like 3-bromo-5-(trifluoromethyl)benzonitrile. This feature may enhance interactions with biological targets, such as enzymes or receptors .

Biological Activity

3-Acetyl-5-bromobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

3-Acetyl-5-bromobenzonitrile has the following chemical structure:

- Chemical Formula : C10H8BrN

- Molecular Weight : 223.08 g/mol

Biological Activity Overview

The biological activity of 3-acetyl-5-bromobenzonitrile has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Recent research indicates that compounds similar to 3-acetyl-5-bromobenzonitrile exhibit significant inhibition of pro-inflammatory cytokines. For instance, studies on related compounds have shown a reduction in nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) levels, which are critical mediators in inflammatory processes .

Anticancer Activity

The anticancer properties of 3-acetyl-5-bromobenzonitrile have been investigated through various assays. The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency .

The mechanisms underlying the biological activities of 3-acetyl-5-bromobenzonitrile include:

- Inhibition of GSK-3β : Similar compounds have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in neuroinflammation and cancer progression. Inhibition of this enzyme can lead to decreased phosphorylation of tau protein and reduced amyloid-beta peptide production, both associated with neurodegenerative diseases .

- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases, particularly caspase-3 and caspase-9. This activation leads to programmed cell death, which is a desirable effect in cancer therapy .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | BV-2 Microglial | >100 | |

| Anticancer | MCF-7 | 2.93 ± 0.47 | |

| Anticancer | A-549 | 7.17 ± 0.94 |

Case Study: Neuroinflammation

In a study exploring GSK-3β inhibitors for neuroinflammatory conditions, compounds structurally related to 3-acetyl-5-bromobenzonitrile were shown to significantly reduce pro-inflammatory cytokine levels in LPS-stimulated BV-2 microglial cells. The results indicated that these compounds could be promising candidates for treating neuroinflammatory diseases .

Case Study: Cancer Cell Lines

In another investigation, the cytotoxic effects of various derivatives were tested against MCF-7 and A-549 cell lines. The findings suggested that the introduction of specific functional groups significantly enhanced the anticancer activity, with some derivatives exhibiting IC50 values as low as 2.93 µM against MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.